Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12FNO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(fluoromethyl)pyrrolidine.
Esterification: The 3-(fluoromethyl)pyrrolidine is then esterified with methanol in the presence of an acid catalyst to form methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Using continuous flow reactors to optimize the esterification process.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through analytical methods like HPLC or NMR spectroscopy.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect metabolic pathways involving neurotransmitters or other signaling molecules, leading to changes in cellular function.
Comparison with Similar Compounds
Methyl 3-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-(bromomethyl)pyrrolidine-3-carboxylate hydrochloride: Contains a bromine atom instead of fluorine.
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride: Features a hydroxyl group instead of a fluoromethyl group.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Reactivity: The fluoromethyl group can participate in specific chemical reactions that are not possible with other substituents, providing unique synthetic opportunities.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRCLUGTAJPKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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